3-Fluoro-l-alanine 3-Fluoro-l-alanine
Brand Name: Vulcanchem
CAS No.: 35455-21-1
VCID: VC3901200
InChI: InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1
SMILES: C(C(C(=O)O)N)F
Molecular Formula: C3H6FNO2
Molecular Weight: 107.08 g/mol

3-Fluoro-l-alanine

CAS No.: 35455-21-1

Cat. No.: VC3901200

Molecular Formula: C3H6FNO2

Molecular Weight: 107.08 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-l-alanine - 35455-21-1

Specification

CAS No. 35455-21-1
Molecular Formula C3H6FNO2
Molecular Weight 107.08 g/mol
IUPAC Name (2R)-2-amino-3-fluoropropanoic acid
Standard InChI InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m0/s1
Standard InChI Key UYTSRQMXRROFPU-REOHCLBHSA-N
Isomeric SMILES C([C@@H](C(=O)O)N)F
SMILES C(C(C(=O)O)N)F
Canonical SMILES C(C(C(=O)O)N)F

Introduction

Chemical Identity and Structural Features

Molecular Configuration

3-Fluoro-L-alanine, systematically named (2R)-2-amino-3-fluoropropanoic acid, adopts a chiral configuration with the fluorine atom substituting the β-hydrogen of L-alanine . The IUPAC name reflects its stereochemistry, confirmed via X-ray crystallography and nuclear magnetic resonance (NMR) studies. The SMILES notation C([C@@H](C(=O)O)N)F\text{C}([\text{C@@H}](\text{C}(=\text{O})\text{O})\text{N})\text{F} encodes its spatial arrangement, while the InChI key UYTSRQMXRROFPU-REOHCLBHSA-N ensures unique identifier reproducibility .

Spectral Signatures

  • NMR: 1H^1\text{H} NMR spectra reveal distinct splitting patterns due to fluorine-proton coupling. The β-fluorine induces a doublet of doublets at δ 4.3–4.7 ppm for the α-proton, while the 19F^{19}\text{F} NMR signal appears at −120 to −125 ppm.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 107.08 with fragmentation patterns characteristic of fluorinated amino acids.

Synthesis Methodologies

Enzymatic Synthesis

Recent advances in fluorine biocatalysis have enabled enantioselective synthesis using dehydrogenases:

  • Alanine Dehydrogenase (AlaDH): Vibrio proteolyticus AlaDH converts 3-fluoropyruvate to (R)-3-fluoro-L-alanine with >85% yield and complete enantiomeric excess (ee) when coupled with a formate dehydrogenase (FDH)-mediated NADH regeneration system .

  • Diaminopimelate Dehydrogenase (Ddh): Symbiobacterium thermophilum Ddh produces (S)-3-fluoro-L-alanine under similar conditions, demonstrating substrate promiscuity toward fluorinated pyruvate analogs .

Table 1: Enzymatic Synthesis Parameters

EnzymeSubstrateCofactorYield (%)ee (%)Reference
V. proteolyticus AlaDH3-FluoropyruvateNADH85>99
S. thermophilum Ddh3-FluoropyruvateNADPH78>99

Chemical Fluorination

Physicochemical Properties

Stability and Solubility

3-Fluoro-L-alanine exhibits limited aqueous stability, decomposing to fluoroacetate and ammonia under alkaline conditions (pH >9) . Its solubility profile includes:

  • Water: 300 g/L at 20°C, though decomposition occurs within 24 hours at neutral pH .

  • Organic Solvents: Miscible with ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) .

Thermodynamic Parameters

  • pKa: The α-carboxyl group has a predicted pKa of 2.1, while the α-amino group exhibits a pKa of 9.7 .

  • Melting Point: Decomposes above 200°C without a distinct melting point .

Table 2: Key Physicochemical Data

PropertyValueReference
Molecular Weight107.08 g/mol
Refractive Index1.4868 (20°C)
LogP (Octanol-Water)-1.2
Flash Point75°C

Biological Applications

Enzyme Inhibition

3-Fluoro-L-alanine acts as a mechanism-based inhibitor of pyridoxal phosphate (PLP)-dependent enzymes. For example, it irreversibly inhibits alanine racemase (Alr) in Streptomyces lavendulae by forming a covalent adduct with the PLP cofactor, preventing bacterial cell wall synthesis .

Prodrug Development

The compound’s ability to mimic L-alanine facilitates its incorporation into peptide-based prodrugs. Fluorination enhances metabolic stability, as demonstrated in fluorinated oxindole derivatives targeting kinase pathways .

Analytical Characterization

Chromatographic Methods

  • Reversed-Phase HPLC: A C18 column with 0.1% trifluoroacetic acid (TFA)/acetonitrile gradient resolves 3-fluoro-L-alanine from decomposition products (retention time: 6.8 min).

  • Chiral HPLC: Chiralpak® IA columns achieve baseline separation of enantiomers using hexane:isopropanol (90:10) + 0.1% TFA.

Spectroscopic Techniques

  • IR Spectroscopy: Strong absorption bands at 1675 cm1^{-1} (C=O stretch) and 1120 cm1^{-1} (C-F stretch) .

  • X-ray Diffraction: Monoclinic crystal system (space group P21_1) with unit cell parameters a = 5.42 Å, b = 7.89 Å, c = 9.11 Å .

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